Estradiol 3,17-Bis(enanthate-d13)
Description
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Properties
Molecular Formula |
C₃₂H₂₂D₂₆O₄ |
|---|---|
Molecular Weight |
522.88 |
Synonyms |
Estradiol Diheptanoate-d26; Heptanoic Acid-d26, Diester with Estradiol-d26; Estradiol Dienanthate-d26; Estra-1,3,5(10)-triene-3,17-diol (17β)-Diheptanoate-d26 |
Origin of Product |
United States |
Interconversion of the Released Estradiol D13:once Estradiol D13 is Released, Its Subsequent Metabolism Can Be Tracked with High Specificity. Mass Spectrometry Can Distinguish the Labeled Metabolites from Their Endogenous, Unlabeled Counterparts. This Allows for the Clear Elucidation of Key Interconversions:nih.govbenchchem.com
Estradiol-d13 to Estrone-d13: The reversible oxidation of the 17β-hydroxyl group to a ketone, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).
Estradiol-d13 to Catechol Estrogen-d13 Metabolites: Hydroxylation at the C2 or C4 positions of the aromatic A-ring by cytochrome P450 enzymes.
Further Conjugation: Subsequent reactions like methylation of the labeled catechol estrogens by Catechol-O-methyltransferase (COMT) or sulfation and glucuronidation of the various labeled forms can also be traced.
A study using deuterated estradiol (B170435) and estrone (B1671321) successfully tracked their conversion to different hydroxylated metabolites, demonstrating the power of using labeled analogs to map these complex pathways. nih.gov The use of a heavily labeled (d13) precursor provides an exceptionally clean background for identifying and quantifying these transformation products, offering precise insights into the metabolic cascade that follows the administration of an estradiol ester.
Sophisticated Analytical Applications in Chemical and Biological Research
Development and Validation of High-Sensitivity Quantitative Bioanalytical Methods
The development of robust and sensitive quantitative methods is crucial for understanding the role of hormones and their analogs in biological systems. Estradiol (B170435) 3,17-Bis(enanthate-d13) plays a pivotal role in ensuring the accuracy, precision, and reliability of these analytical methods, particularly in complex biological matrices.
Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique due to its high accuracy and precision. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Estradiol 3,17-Bis(enanthate-d13)—to the sample at the beginning of the analytical process.
This stable isotope-labeled internal standard (SIL-IS) acts as a surrogate for the endogenous, unlabeled analyte. Because the SIL-IS is chemically identical to the analyte, it experiences the same physical and chemical variations during sample preparation, extraction, chromatography, and ionization. nih.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms of the compound based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard. This approach effectively corrects for sample loss and variability, leading to highly accurate measurements. nih.govresearchgate.net The use of a SIL-IS is the most effective way to account for and rectify matrix effects. nih.gov
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying low-level analytes like estradiol and its esters in biological fluids. nih.govspringernature.com The optimization of LC-MS/MS methods is critical for achieving the required sensitivity and specificity. Estradiol 3,17-Bis(enanthate-d13) is instrumental in this optimization process.
During method development, the internal standard is used to fine-tune various parameters:
Chromatographic Separation: The SIL-IS co-elutes with the unlabeled analyte, helping to confirm the retention time and peak shape. This is crucial for developing gradient elution profiles and selecting the appropriate stationary phase (e.g., C18 columns) to separate the analyte from other matrix components. sigmaaldrich.com
Mass Spectrometry Conditions: The internal standard is used to optimize mass spectrometer settings, including ionization source parameters (e.g., ion spray voltage, temperature) and tandem MS parameters (e.g., collision energies for specific precursor-to-product ion transitions). nih.gov For instance, methods often utilize negative electrospray ionization (ESI) mode for estradiol analysis. nih.govresearchgate.net
Extraction Efficiency: By measuring the recovery of Estradiol 3,17-Bis(enanthate-d13), analysts can assess and optimize the efficiency of sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.gov
Below is a table summarizing typical LC-MS/MS parameters that would be optimized using a stable-isotope labeled internal standard.
| Parameter | Example Condition | Purpose |
| LC Column | Titan C18, 1.9 µm | Reversed-phase separation of steroids. sigmaaldrich.com |
| Mobile Phase | A: Water with 0.1% ammonium (B1175870) hydroxideB: Methanol | Creates a gradient to elute compounds based on polarity. nih.gov |
| Flow Rate | 0.250 mL/min | Controls the speed of separation and influences sensitivity. nih.gov |
| Ionization Mode | Negative Electrospray (ESI-) | Efficiently ionizes phenolic steroids like estradiol. nih.govresearchgate.net |
| MS/MS Transitions | Analyte-specific precursor/product ions | Provides high specificity for quantification (Selected Reaction Monitoring - SRM). nih.gov |
Application of Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Metabolites
For certain applications, particularly for analyzing a wide panel of steroid metabolites, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is employed. nih.govunito.it Steroids are not inherently volatile and require chemical derivatization to increase their volatility and thermal stability for GC analysis. dss.go.th Common derivatization strategies include the formation of silyl (B83357) ethers or perfluoroacyl esters. nih.govresearchgate.net
Estradiol 3,17-Bis(enanthate-d13), as an internal standard, undergoes the same derivatization reaction as the unlabeled analyte. This is critical because it controls for variability and incompleteness in the derivatization step. dss.go.th The resulting derivatized internal standard is then used to optimize GC conditions (e.g., temperature ramps, injection modes) and MS parameters for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to achieve high sensitivity and selectivity. nih.govdss.go.th
The table below outlines typical steps and conditions in a GC-MS/MS workflow where a deuterated internal standard would be applied.
| Step | Example Reagent/Condition | Purpose |
| Derivatization | MSTFA/NH4I/dithioerythritol | Creates volatile trimethylsilyl (B98337) (TMS) derivatives of hydroxyl groups. unito.it |
| GC Column | MXT-1 (dimethyl polysiloxane) | Separates derivatized steroids based on their boiling points and polarity. nih.gov |
| Oven Program | Temperature ramp from 200°C to 315°C | Provides optimal separation of multiple steroid metabolites. unito.it |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic fragment ions for structural confirmation and quantification. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for the analyte and internal standard. dss.go.thnih.gov |
Strategies for Minimizing Matrix Effects and Endogenous Interferences in Complex Biological Samples
Biological samples such as serum, plasma, and urine are incredibly complex, containing numerous compounds that can interfere with the analysis. nih.govnih.gov Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. nih.gov
The most effective strategy to combat matrix effects is the use of a co-eluting SIL-IS like Estradiol 3,17-Bis(enanthate-d13). nih.gov Since the internal standard and the analyte have nearly identical chemical properties and retention times, they experience the same degree of ion suppression or enhancement. As quantification is based on the ratio of their signals, the matrix effect is effectively cancelled out. nih.gov
Other strategies used in conjunction with a SIL-IS include:
Efficient Sample Preparation: Techniques like liquid-liquid extraction or solid-phase extraction are optimized to remove a significant portion of interfering matrix components (e.g., phospholipids, salts) before analysis. nih.govnih.gov
Chromatographic Separation: Optimizing the LC or GC method to achieve baseline separation of the analyte from known interferences and regions of significant matrix effects. nih.gov
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects, although this may compromise sensitivity for very low-concentration analytes. nih.govnih.gov
Application in Metabolic Tracing and Pathway Elucidation Studies
Beyond its use as an analytical standard, Estradiol 3,17-Bis(enanthate-d13) can serve as a metabolic tracer. By introducing this labeled compound into a biological system, researchers can track its transformation into various metabolites. The deuterium (B1214612) label acts as a flag, allowing mass spectrometry to distinguish the metabolites originating from the administered compound from the endogenous pool of related molecules.
In Vitro Microsomal and Cellular Incubation Models for Metabolite Identification
In vitro models are essential tools for studying drug and hormone metabolism in a controlled environment. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for the majority of phase I metabolic reactions. nih.gov
In a typical experiment, Estradiol 3,17-Bis(enanthate-d13) would be incubated with liver microsomes or a specific cell line (e.g., MCF-7 breast cancer cells). nih.govfrontiersin.org Over time, aliquots of the incubation mixture are taken and analyzed by high-resolution LC-MS/MS. The analytical workflow involves searching for signals that correspond to potential metabolites containing the deuterium label. The mass difference between the potential metabolite and the parent drug can indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation).
This approach allows for the identification of key metabolic pathways, such as:
Ester Hydrolysis: Cleavage of the enanthate ester groups at the 3 and 17 positions to release labeled estradiol.
Hydroxylation: Addition of hydroxyl (-OH) groups to the steroid core, a common reaction catalyzed by CYP450 enzymes. nih.gov
Oxidation: Conversion of the 17β-hydroxyl group to a ketone, forming labeled estrone (B1671321). nih.gov
These in vitro studies provide crucial information on the metabolic fate of the compound, helping to identify bioactive or potentially toxic metabolites before moving into more complex in vivo models. nih.govnih.gov
Tracing of Ester Hydrolysis and Subsequent Conjugation Pathways (e.g., Glucuronidation, Sulfation)
The use of stable isotope-labeled compounds, such as Estradiol 3,17-Bis(enanthate-d13), is a cornerstone of modern metabolic research, providing a precise method for tracing complex biochemical transformations. nih.govclearsynth.com When introduced into a biological system, this deuterated analog of the estradiol prodrug follows the same metabolic routes as its unlabeled counterpart, but its distinct mass allows it to be unequivocally tracked by mass spectrometry. clearsynth.comnih.gov
The initial metabolic step for Estradiol 3,17-Bis(enanthate-d13) is the hydrolysis of its two enanthate ester groups. This reaction, catalyzed by esterase enzymes, cleaves the ester bonds at the 3 and 17 positions of the steroid core, releasing the active estradiol molecule and deuterated enanthic acid. Because the estradiol molecule itself is not labeled in this specific compound, the focus of tracing shifts to the fate of the released deuterated moieties or, if the steroid core were labeled, its subsequent metabolism.
Following the release of the estradiol core, it undergoes extensive Phase II metabolism, primarily in the liver, to facilitate its excretion. news-medical.netpatsnap.com The principal conjugation pathways for estradiol are glucuronidation and sulfation. researchgate.netnih.gov
Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the estradiol molecule. researchgate.netresearchgate.net This can occur at either the 3-hydroxyl or the 17-hydroxyl group, forming estradiol-3-glucuronide and estradiol-17-glucuronide, respectively. researchgate.net
Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this pathway adds a sulfate (B86663) group, predominantly at the 3-position, to form estradiol-3-sulfate. researchgate.netresearchgate.net
By using a deuterated version of estradiol, researchers can introduce the compound into an in vitro system (like human liver microsomes) or an in vivo model and subsequently analyze biological fluids such as plasma or urine. nih.govbiorxiv.org Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the metabolites containing the deuterium label can be selectively detected and quantified, distinguishing them from the body's endogenous pool of estrogens and their metabolites. nih.govnih.gov This allows for the unambiguous mapping of the metabolic fate of the administered compound, from the initial ester hydrolysis to the formation of specific glucuronide and sulfate conjugates. researchgate.net
The table below illustrates the key metabolic steps and products that can be traced using a hypothetical deuterated estradiol core.
| Metabolic Step | Enzyme Family | Precursor | Resulting Product | Significance in Tracing |
| Ester Hydrolysis | Esterases | Estradiol 3,17-Bis(enanthate-d13) | Estradiol + Deuterated Enanthic Acid | Marks the release of the active compound for subsequent metabolism. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Deuterated Estradiol | Deuterated Estradiol-3-glucuronide, Deuterated Estradiol-17-glucuronide | Allows specific tracking of the glucuronidation pathway separate from endogenous activity. nih.gov |
| Sulfation | Sulfotransferases (SULTs) | Deuterated Estradiol | Deuterated Estradiol-3-sulfate | Enables precise measurement of the sulfation pathway's contribution to estradiol metabolism. researchgate.net |
Investigation of Compound-Specific Isotope Ratio (CIR) for Metabolic Flux Analysis in Research Settings
Metabolic flux analysis is a powerful quantitative tool used to determine the rates (fluxes) of metabolic pathways within a biological system. nih.govnih.gov The use of stable isotope-labeled compounds like Estradiol 3,17-Bis(enanthate-d13) is central to these investigations. nih.gov By introducing a compound with a known and significantly altered isotopic ratio (in this case, a high abundance of deuterium), researchers can trace the flow of atoms through interconnected metabolic networks. mdpi.commdpi.com
The principle of Compound-Specific Isotope Ratio (CIR) analysis in this context involves measuring the isotopic signature of the parent compound and its downstream metabolites. nih.govrsc.org After administration of Estradiol 3,17-Bis(enanthate-d13) and subsequent hydrolysis to release the estradiol core (which for this application would ideally be deuterated as well), the labeled estradiol enters the metabolic pool. It can be converted into various products, such as estrone, estriol, and their hydroxylated and conjugated forms. news-medical.net
Each of these metabolic pathways proceeds at a specific rate. By extracting the metabolites at a certain time point and analyzing them using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or high-resolution liquid chromatography-mass spectrometry (LC-MS), the deuterium-to-hydrogen ratio in each metabolite can be precisely measured. nih.govnih.govucdavis.edu
The degree to which the deuterium label is incorporated into or diluted within each successive metabolite provides quantitative information about the flux through the pathway that produced it. nih.gov For example, researchers can investigate the relative fluxes between competing metabolic routes:
Oxidation vs. Conjugation: Determining the rate at which labeled estradiol is oxidized to estrone versus the rate at which it is directly glucuronidated or sulfated.
2-Hydroxylation vs. 4-Hydroxylation: Quantifying the flux of estradiol into different catechol estrogen pathways, which can have different biological implications. nih.gov
Glucuronidation vs. Sulfation: Assessing the balance between these two primary conjugation pathways. researchgate.net
This approach allows for a dynamic view of steroid metabolism that is not achievable by simply measuring static metabolite concentrations. nih.gov It can reveal how metabolic pathways are altered by various factors, providing critical insights in research settings. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Metabolites
Tandem Mass Spectrometry Fragmentation Analysis for Unknown Metabolite Characterization
Tandem mass spectrometry (MS/MS or MS²) is an indispensable technique for the structural elucidation of unknown metabolites. nih.govnih.gov Its power is significantly enhanced when used in conjunction with stable isotope labeling. nih.govnih.gov The use of a deuterated compound like Estradiol 3,17-Bis(enanthate-d13) provides a clear and predictable signature for identifying its metabolic products within complex biological matrices. nih.govresearchgate.netscispace.com
The process begins with a primary mass spectrometer (MS1) isolating a potential metabolite ion based on its mass-to-charge ratio (m/z). This isolated ion, known as the precursor ion, is then passed into a collision cell where it is fragmented by colliding with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer (MS2), generating a product ion spectrum that serves as a structural fingerprint. unito.it
The key advantage of using a deuterated standard is the ability to perform "peak-pair" analysis. nih.gov A metabolite derived from the deuterated estradiol will appear at a different m/z than its endogenous, non-labeled counterpart. When the sample is analyzed, the software can search for pairs of peaks separated by a specific mass difference corresponding to the number of deuterium atoms. nih.gov
Furthermore, the fragmentation pattern itself provides structural clues. When a deuterated precursor ion is fragmented, the deuterium labels will be retained on some fragments but not others. By analyzing the m/z shift of the fragment ions relative to the fragmentation pattern of an unlabeled standard, researchers can deduce which parts of the molecule contain the deuterium labels. This information is crucial for pinpointing the exact site of metabolic modification (e.g., hydroxylation, methylation) and characterizing the structure of a novel metabolite. nih.govfu-berlin.de
The following table provides a hypothetical example of how MS/MS fragmentation data could be used to characterize a di-hydroxylated metabolite of a deuterated estradiol (E2-d₄) core.
| Ion Type | Unlabeled E2 Metabolite (m/z) | Deuterated E2-d₄ Metabolite (m/z) | Mass Shift (Da) | Structural Interpretation |
| Precursor Ion [M+H]⁺ | 303.19 | 307.22 | +4 | The metabolite contains all four deuterium atoms from the parent compound. |
| Fragment A | 285.18 | 289.21 | +4 | Loss of water (H₂O). The fragment retains all four deuterium atoms. |
| Fragment B | 257.18 | 259.20 | +2 | A fragment resulting from cleavage of the D-ring. This fragment has lost two deuterium atoms. |
| Fragment C | 159.11 | 161.13 | +2 | A characteristic fragment of the A-ring. This fragment retains two deuterium atoms. |
This is a hypothetical table for illustrative purposes.
This detailed analysis of fragmentation pathways allows for confident structural elucidation of previously uncharacterized metabolites, which is a critical step in understanding the complete metabolic fate of a compound. nih.govnih.gov
Complementary Spectroscopic Approaches (e.g., Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry)
While tandem quadrupole mass spectrometry is a workhorse for metabolite identification, advanced high-resolution mass spectrometry (HRMS) techniques offer complementary and often more definitive data. nih.gov Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptional performance, providing the highest available mass resolution and accuracy. researchgate.netwikipedia.orgyale.edu
The primary advantage of FT-ICR MS in metabolite analysis is its ability to determine the mass of an ion with extreme precision (often to within 1 part-per-million). yale.edu This high mass accuracy allows for the confident determination of a metabolite's elemental formula. wikipedia.org For example, two different metabolites might have the same nominal mass (e.g., 302 Da), but their exact masses will differ slightly based on their precise elemental composition (e.g., C₁₈H₂₂O₄ vs. C₁₉H₂₆O₃). An FT-ICR mass spectrometer can easily distinguish between these possibilities, providing a powerful constraint on the metabolite's potential structure. youtube.com
When analyzing the metabolites of Estradiol 3,17-Bis(enanthate-d13), FT-ICR MS would be particularly valuable for:
Confirming Elemental Composition: Unambiguously confirming the number of carbon, hydrogen, oxygen, and deuterium atoms in a newly discovered metabolite.
Resolving Complex Mixtures: The ultra-high resolution of FT-ICR MS can separate ions that differ by very small mass units, which is essential when analyzing complex biological samples containing thousands of endogenous compounds. youtube.com This allows for the clear detection of labeled metabolites even when they are present at low concentrations alongside interfering species.
Fine Isotopic Structure: The technique can resolve the isotopic fine structure of a molecule, which arises from the natural abundance of heavy isotopes like ¹³C and ¹⁷O. researchgate.net This provides an additional layer of confirmation for the assigned elemental formula.
By combining the structural fingerprinting capabilities of tandem mass spectrometry with the high-accuracy formula determination of FT-ICR MS, researchers can achieve a comprehensive and confident characterization of the full range of metabolites derived from Estradiol 3,17-Bis(enanthate-d13). nih.govnih.gov
Mechanistic Investigations in Preclinical Models of Biological Systems
Elucidation of Enzyme-Mediated Ester Hydrolysis Kinetics
The conversion of estradiol (B170435) esters into biologically active 17β-estradiol is a critical activation step. This process is catalyzed by non-specific esterase enzymes present in the liver, blood, and various target tissues. wikipedia.org
Characterization of Esterase Activity and Specificity in In Vitro Systems
Estradiol enanthate, the non-deuterated analog, is a long-acting prodrug of estradiol. wikipedia.org Its activation depends on hydrolysis by esterase enzymes. Studies conducted on various estradiol esters in in vitro systems, such as human breast cancer cell lines (MCF-7), have demonstrated that these cells possess the necessary esterase activity to hydrolyze steroidal esters into their parent forms. nih.gov
The rate of this hydrolysis is influenced by the length of the ester chain. Research comparing different estradiol esters found that the relative rate of hydrolysis is generally inversely proportional to the size of the ester group. For instance, in MCF-7 cell supernatants, the hydrolysis rates were observed in the order of estradiol-17-acetate > estradiol-17-valerate > estradiol-17-stearate. nih.gov Estradiol enanthate, with a seven-carbon heptanoate (B1214049) chain, is expected to undergo slower hydrolysis compared to shorter-chain esters, contributing to its prolonged duration of action. wikipedia.org These esterases are typically classified as serine active-site types. nih.gov
Table 1: Relative Hydrolysis Rates of Estradiol Esters in MCF-7 Cell Supernatant
| Estradiol Ester | Relative Rate of Hydrolysis |
|---|---|
| Estradiol-17-acetate (EA) | High |
| Estradiol-17-valerate (EV) | Medium |
| Estradiol-17-stearate (ES) | Low |
Data derived from studies on non-deuterated estradiol esters in MCF-7 cells. nih.gov
Assessment of Kinetic Isotope Effects (KIE) on Enzymatic Transformations
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotope is broken during the rate-determining step, while a secondary KIE occurs when the substituted atom is not directly involved in bond cleavage. wikipedia.org
In the case of Estradiol 3,17-Bis(enanthate-d13), the key enzymatic transformation for its activation is the hydrolysis of the enanthate ester bonds. This reaction involves the cleavage of a carbonyl-oxygen bond, not a carbon-hydrogen (or carbon-deuterium) bond. Therefore, a significant primary KIE on the rate of ester hydrolysis is not anticipated.
However, the presence of 13 deuterium (B1214612) atoms could potentially lead to secondary KIEs. These effects are generally much smaller than primary KIEs. wikipedia.org Furthermore, after the release of estradiol-d13, the deuterium labeling could influence subsequent metabolic pathways catalyzed by enzymes like cytochrome P450s, which do involve C-H bond cleavage. nih.gov The substitution of hydrogen with deuterium at metabolically vulnerable positions can slow down such reactions, a principle utilized in drug development to improve pharmacokinetic profiles. researcher.life Studies with other deuterated steroids have shown that such labeling can alter metabolic rates. nih.gov
Receptor Binding Dynamics and Intracellular Signaling Pathway Modulation
Once hydrolyzed, the active metabolite—deuterated 17β-estradiol—exerts its biological effects by interacting with nuclear estrogen receptors.
In Vitro Binding Affinity Studies to Estrogen Receptor Alpha (ERα) and Beta (ERβ)
The biological actions of estradiol are mediated through its binding to two primary estrogen receptor subtypes, ERα and ERβ. mdpi.com These receptors are ligand-activated transcription factors. mdpi.com 17β-estradiol, the parent compound, binds with high affinity to both ERα and ERβ, although the precise affinity can vary depending on the assay system. nih.govnih.gov The prodrug form, estradiol enanthate, does not bind to these receptors; it must first be converted to estradiol. wikipedia.org
The isotopic labeling in Estradiol 3,17-Bis(enanthate-d13) is not expected to materially alter the binding affinity of the resulting deuterated estradiol for ERα or ERβ. Receptor binding is primarily governed by the molecule's three-dimensional shape, stereochemistry, and electronic interactions with the receptor's ligand-binding pocket. The increased mass from deuterium substitution does not change these fundamental properties. Therefore, the binding affinity of the active metabolite of Estradiol 3,17-Bis(enanthate-d13) is predicted to be virtually identical to that of non-deuterated 17β-estradiol.
Table 2: Binding Affinities of 17β-Estradiol for Human Estrogen Receptors
| Receptor | Equilibrium Dissociation Constant (Kd) |
|---|---|
| Estrogen Receptor α (ERα) | ~0.2 nM |
| Estrogen Receptor β (ERβ) | ~0.5 nM |
Values represent the high affinity of the natural ligand 17β-estradiol for its receptors. nih.govnih.gov The deuterated version is expected to have similar affinities.
Analysis of Ligand-Induced Receptor Dimerization and DNA Binding Interactions
The binding of an agonist like estradiol to the ligand-binding domain of an estrogen receptor induces a critical conformational change in the receptor protein. youtube.com This change promotes the formation of receptor dimers, which can be either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers. mdpi.com Ligand binding stabilizes these dimers. nih.gov
Following dimerization, the receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comyoutube.com This interaction is a prerequisite for the classical genomic action of estrogens, initiating the recruitment of co-activator or co-repressor proteins and modulating gene transcription. mdpi.com Since receptor dimerization and DNA binding are direct consequences of the initial ligand-binding event, the deuterated estradiol released from Estradiol 3,17-Bis(enanthate-d13) is expected to induce these processes in the same manner as natural 17β-estradiol.
Exploration of Downstream Gene Expression Regulation in Research Cell Lines and Tissues
The ultimate function of the activated estrogen receptor complex is to regulate the expression of a wide array of target genes. This regulation can be either positive (upregulation) or negative (downregulation) and is fundamental to estrogen's physiological effects. nih.gov The specific set of genes regulated can differ between ERα and ERβ, providing a basis for their distinct biological roles. nih.gov For example, in certain cell models, ERα activation may lead to the expression of genes associated with cell proliferation, while ERβ may regulate a different suite of genes. nih.gov
This gene regulation can occur through the classical pathway involving direct ERE binding or through ERE-independent mechanisms where the estrogen receptor complex interacts with other transcription factors to influence gene expression. mdpi.comnih.gov Studies using various cell lines and tissues have identified numerous estrogen-responsive genes involved in reproduction, energy homeostasis, and cell signaling. nih.govnih.gov As the downstream effects are dictated by the receptor that is activated, the gene expression profile induced by the active metabolite of Estradiol 3,17-Bis(enanthate-d13) would be indistinguishable from that induced by an equivalent concentration of non-deuterated 17β-estradiol.
Investigation into "Estradiol 3,17-Bis(enanthate-d13)" Reveals Role as Analytical Standard, Not as a Direct Investigational Compound
Initial research efforts to generate a detailed article on the biological and mechanistic properties of the chemical compound "Estradiol 3,17-Bis(enanthate-d13)" have concluded that this specific molecule is not used as a primary investigational agent in preclinical or clinical studies. Instead, evidence strongly indicates that its deuterated nature designates it for use as an internal standard in sophisticated analytical techniques, such as mass spectrometry.
Searches for studies detailing the role of Estradiol 3,17-Bis(enanthate-d13) in non-genomic signaling, its application in animal models for estrogen-dependent processes, or its employment in cellular models for estrogenic responses yielded no direct results. The scientific literature is rich with studies on estradiol and its various esters (like estradiol enanthate) concerning bone remodeling, reproductive system development, neuroprotection, and cellular metabolism. However, the specific deuterated compound, Estradiol 3,17-Bis(enanthate-d13), does not appear as the active substance in these biological investigations.
Chemical and laboratory supply companies list Estradiol 3,17-Bis(enanthate-d13) and similar deuterated steroids as "certified reference materials" or "analytical standards". lgcstandards.comcaymanchem.comcerilliant.comchromatographydirect.com These are high-purity compounds used for calibration and quantification in analytical assays. The inclusion of deuterium atoms (d13) gives the molecule a distinct, heavier mass compared to its non-deuterated counterpart.
In a typical application, a known quantity of the deuterated standard (like Estradiol 3,17-Bis(enanthate-d13)) is added to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the analytical process. This "internal standard" experiences the same sample preparation steps (extraction, purification, derivatization) as the naturally occurring (endogenous) or administered (exogenous) non-deuterated estradiol enanthate being measured.
During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can differentiate between the deuterated standard and the non-deuterated target compound due to their mass difference. By comparing the signal intensity of the target analyte to that of the known amount of the internal standard, researchers can accurately and precisely quantify the concentration of estradiol enanthate in the original sample, correcting for any loss that may have occurred during sample processing. nih.govmsacl.orgnih.gov This technique is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug, such as estradiol enanthate. nih.govwikipedia.orgdovepress.com
Therefore, while the biological effects described in the requested outline are highly relevant to the non-deuterated form, Estradiol Enanthate , there is no available scientific evidence to suggest that Estradiol 3,17-Bis(enanthate-d13) is itself used to elicit these biological effects in preclinical models. Its function is analytical, not therapeutic or investigational in a biological context.
Due to the strict focus of the requested article on "Estradiol 3,17-Bis(enanthate-d13)" and the lack of data on its direct application in the specified biological research areas, it is not possible to generate the article as outlined. The compound's role is supportive to the research, enabling precise measurement, rather than being the subject of the biological investigation itself.
Role in Advanced Metabolomics and Steroid Biochemistry Research
Integration into Stable Isotope-Resolved Metabolomics (SIRM) Platforms for Complex Biological Systems
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism rather than a static snapshot. nih.govnih.gov This approach is essential for deciphering complex and intersecting metabolic networks. nih.gov The integration of labeled compounds like Estradiol (B170435) 3,17-Bis(enanthate-d13) into SIRM platforms is fundamental to understanding the kinetics and flux of steroid metabolism.
When introduced into an in vitro biological system, such as a liver microsome preparation, Estradiol 3,17-Bis(enanthate-d13) acts as a metabolic tracer. Upon enzymatic hydrolysis of the enanthate ester groups, it releases Estradiol-d13. Analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), can then track the fate of the deuterated estradiol core as it is processed by metabolic enzymes. nih.govnih.govuky.edu This allows researchers to:
Trace Metabolic Pathways: Unambiguously follow the conversion of estradiol into its various metabolites, such as estrone (B1671321), estriol, and catechol estrogens. The heavy d13 label ensures that the detected metabolites originate exclusively from the administered tracer, distinguishing them from the endogenous, unlabeled steroid pool. nih.gov
Quantify Metabolic Flux: By measuring the rate of appearance of labeled downstream metabolites over time, researchers can calculate the flux through specific enzymatic pathways. This provides critical information on how different conditions or genetic factors affect the rate of steroid processing.
Resolve Compartmentalization: SIRM can help reveal where metabolic processes occur within different cellular compartments, providing insights into the spatial organization of steroid metabolism. nih.gov
The use of stable isotope tracers is a cornerstone of modern metabolomics, enabling the study of metabolic network dynamics in both model systems and clinical applications. nih.gov The high degree of deuteration in Estradiol 3,17-Bis(enanthate-d13) provides a clear and distinct signal in mass spectrometry, making it an ideal candidate for these sophisticated tracing experiments.
| Application in SIRM | Purpose | Analytical Technique |
| Metabolic Tracer | To follow the biotransformation of estradiol through specific pathways. | LC-MS/MS |
| Flux Analysis | To quantify the rate of metabolic conversions. | Time-course LC-MS/MS |
| Pathway Discovery | To identify novel or alternative routes of steroid metabolism. | High-Resolution Mass Spectrometry |
Contributions to Understanding Endogenous Steroid Metabolism and Homeostasis within Research Contexts
The study of endogenous steroid metabolism is complicated by the presence of a natural pool of these hormones. Stable isotope-labeled compounds like Estradiol 3,17-Bis(enanthate-d13) are instrumental in overcoming this challenge. By administering the labeled compound, researchers can differentiate the metabolic fate of the exogenous steroid from the background of endogenous hormones. nih.gov
Key contributions include:
Studying Oxidative Metabolism: Research using deuterated estradiol has been crucial in studying its oxidative metabolism by cytochrome P450 (CYP) enzymes. These studies track the formation of hydroxylated metabolites, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) (catechol estrogens), which can be further oxidized to reactive quinones implicated in carcinogenesis. nih.gov Using a d13-labeled precursor would allow for precise quantification of the rates of formation of these specific metabolites without interference from endogenous estradiol.
Determining Production and Clearance Rates: While not used in vivo in humans, animal studies using deuterated steroids can help determine pharmacokinetic parameters like metabolic clearance rates. nih.gov This data is vital for understanding how the body maintains steroid homeostasis.
Elucidating Enzyme Function: By incubating Estradiol-d13 (derived from its ester precursor) with specific, isolated enzymes (e.g., 17β-HSD, COMT, SULTs), researchers can precisely determine their substrate specificity and reaction kinetics, contributing to the structural and functional understanding of estrogen-metabolizing enzymes.
Research using deuterated steroids has confirmed that their biochemical properties are identical to their unlabeled counterparts, ensuring that they are processed through the same metabolic pathways, making them perfect probes for studying metabolism. vliz.be
Novel Approaches in Steroid Profiling and Discovery of Metabolic Biomarkers in Research Matrices
Steroid profiling, or "steroidomics," involves the simultaneous measurement of multiple steroids in a biological sample to get a comprehensive picture of steroid metabolism. The accuracy of these profiles is highly dependent on the quality of the analytical methods used, with LC-MS/MS being the current gold standard. researchgate.net
Estradiol 3,17-Bis(enanthate-d13) plays a crucial role as an internal standard in the development and validation of these advanced profiling methods. wikipedia.org Its utility stems from several key properties:
Correction for Matrix Effects: Biological samples like plasma or tissue homogenates are complex and can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because a deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction and quantification. researchgate.net
Improved Accuracy and Precision: The use of stable isotope dilution methods, where a known amount of the labeled standard is added to the sample, provides high sensitivity, accuracy, and rapid quantification, minimizing variations from sample preparation and instrument response. researchgate.net
Enabling Low-Level Detection: Many steroid metabolites, particularly estradiol esters, are present at very low concentrations. The high sensitivity afforded by using deuterated internal standards is essential for developing methods capable of quantifying these trace-level compounds, which may serve as potential biomarkers. researchgate.netwikipedia.org
By facilitating the development of highly reliable and sensitive quantitative assays, these labeled standards are indirectly crucial for the discovery of new metabolic biomarkers. An abnormal level of a specific steroid metabolite, which can only be measured accurately using a robust method validated with a proper internal standard, may be correlated with a disease state, identifying it as a potential biomarker. wikipedia.org
| Feature of Labeled Standard | Advantage in Steroid Profiling |
| Co-elution with Analyte | Corrects for variations in chromatographic retention time. |
| Similar Ionization Efficiency | Mitigates ion suppression/enhancement (matrix effects). |
| Distinct Mass-to-Charge Ratio | Allows for simultaneous detection without signal overlap. |
| Known Concentration | Enables precise quantification via isotope dilution. |
Elucidation of Metabolic Interconversions between Estradiol Esters and Other Steroid Forms
Estradiol esters, whether endogenous (like estradiol-fatty acid esters) or exogenous (like the enanthate ester), are known to be hydrolyzed to release free estradiol. wikipedia.org A labeled compound such as Estradiol 3,17-Bis(enanthate-d13) is an ideal tool for meticulously tracking this two-stage metabolic process in research settings.
Future Research Directions and Methodological Innovations
Expansion of Deuteration Technologies for Multi-Labeled and Structurally Complex Steroid Esters
The synthesis of deuterated molecules is a persistent challenge, yet it is crucial for medical research and drug metabolism studies. researchgate.net Current methods for producing deuterated steroid hormones include synthesis from precursors or direct hydrogen-deuterium (H/D) exchange reactions. nih.gov However, these approaches can be complex, multi-step processes or require harsh conditions with strong acids or bases, which can limit their applicability and scalability. nih.gov
Future research will likely focus on developing milder and more selective deuteration methods. One promising approach is the use of an ultrasound-assisted microcontinuous process, which has been shown to efficiently synthesize various deuterated steroid hormones with high selectivity and deuterium (B1214612) incorporation. researchgate.netnih.gov This technique offers a rapid, cost-effective, and sustainable path to gram-scale synthesis. researchgate.net Further advancements could involve expanding these technologies to create multi-labeled steroid esters. This would involve incorporating stable isotopes at multiple positions within the steroid or its ester side chains, providing even more detailed information in metabolic tracing studies. The development of new catalytic systems, including metal catalysts, will also be crucial for achieving highly specific and efficient deuteration of complex steroid structures. researchgate.netnih.gov
Development of Integrated Multi-omics Approaches Incorporating Stable Isotope Tracing for Holistic Biological Insights
Stable isotope tracing is a powerful technique for investigating the intricate pathways of biochemical reactions within biological systems. nih.gov By labeling molecules like estradiol (B170435) with stable isotopes such as deuterium (²H), researchers can track their fate and gain insights into metabolic processes. nih.govyoutube.com The integration of stable isotope tracing with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding metabolic regulation and network interactions. nih.govtechnion.ac.il
Future research will increasingly utilize these integrated approaches. For instance, by using Estradiol 3,17-Bis(enanthate-d13) in conjunction with multi-omics, scientists can simultaneously measure the impact of estrogen on gene expression, protein levels, and the broader metabolic profile of a cell or organism. This can reveal how estrogen signaling influences various biological processes, from cell proliferation to energy metabolism. nih.govinsidescientific.com Combining stable isotope tracing data with computational tools for metabolic flux analysis will allow for a more precise quantification of metabolic pathway activities, identifying key differences between various experimental conditions. nih.gov This comprehensive view is essential for understanding the complex roles of estrogens in both health and disease.
Advanced Computational Modeling and Cheminformatics for Predicting Metabolic Fates and Receptor Interactions of Deuterated Steroids
Computational modeling and cheminformatics are becoming indispensable tools in steroid research. These methods allow for the prediction of how steroids and their metabolites interact with biological targets, such as nuclear receptors. nih.govnih.gov The binding of a steroid to its receptor is a critical step in initiating its biological effects, and understanding this interaction at a molecular level is key to comprehending its function. nih.gov
In the future, advanced computational models will be used to predict the metabolic fate of deuterated steroids like Estradiol 3,17-Bis(enanthate-d13). By simulating the enzymatic reactions involved in steroid metabolism, these models can help identify potential metabolites and their relative abundances. nih.gov Furthermore, molecular docking techniques can predict the binding affinity and orientation of deuterated steroids within the ligand-binding pocket of estrogen receptors. nih.gov This is particularly important because the substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, potentially influencing its receptor interactions. X-ray crystallography provides valuable structural data on steroid-protein complexes, which can be used to refine and validate these computational models. nih.gov
Exploration of Novel Preclinical Models for Specialized Research Questions in Estrogen Biology
Preclinical models, particularly mouse models, have been instrumental in advancing our understanding of estrogen biology. nih.gov Models with genetic modifications, such as knockouts of the estrogen receptors ERα (Esr1) and ERβ (Esr2), have helped to dissect the specific roles of these receptors in different tissues and physiological processes. nih.govmdpi.com For example, such models have shown that ERα is crucial for uterine function and neuroendocrine control, while ERβ is important for ovarian function. nih.gov
Future research will leverage more sophisticated preclinical models to investigate specialized questions in estrogen biology using deuterated compounds. This includes the use of patient-derived xenografts (PDX) to study metabolic heterogeneity in tumors and the development of models for endocrine resistance in breast cancer. nih.govnih.gov The use of deuterated estrogens in these models can help to trace the metabolic pathways that are altered in disease states and to evaluate the efficacy of new therapeutic strategies. Additionally, models of temperature-dependent sex determination in reptiles offer a unique system to study the fundamental mechanisms of estrogen action on development. frontiersin.org
Development of High-Throughput Screening Assays Utilizing Deuterated Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. hudsonlabautomation.com These assays can be used to identify inhibitors or activators of specific enzymes or to probe complex cellular pathways. researchgate.net The development of novel assay formats and probes is crucial for expanding the scope and efficiency of HTS.
Deuterated steroids like Estradiol 3,17-Bis(enanthate-d13) can serve as valuable probes in HTS assays. For example, they can be used as internal standards in mass spectrometry-based screens to ensure accurate quantification. sigmaaldrich.com A particularly promising area is the use of activity-based probes (ABPs), which form a covalent bond with their target enzyme, allowing for the direct measurement of enzyme activity in complex biological samples like cell extracts. nih.gov By developing deuterated ABPs, researchers can create highly sensitive and specific HTS assays for enzymes involved in steroid metabolism or signaling. These assays can be used to screen for new drugs that modulate estrogenic pathways, which could have applications in treating a wide range of conditions, from cancer to metabolic disorders. drugtargetreview.comnih.gov
Q & A
Basic: What safety protocols are essential for handling Estradiol 3,17-Bis(enanthate-d13) in laboratory settings?
Answer:
Estradiol 3,17-Bis(enanthate-d13) is classified as a carcinogen (Category 2) and reproductive toxicant (Category 1B) under GHS guidelines. Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for handling powder or solutions to minimize inhalation risks .
- Storage: Store at -20°C in sealed, labeled containers away from ignition sources .
- Waste Disposal: Decontaminate spills with ethanol and dispose via approved hazardous waste channels .
Basic: Which analytical methods are validated for quantifying Estradiol 3,17-Bis(enanthate-d13) in biological samples?
Answer:
- LC-MS/MS: Use reverse-phase C18 columns with electrospray ionization (ESI) in positive mode. Calibrate with deuterated internal standards (e.g., β-Estradiol-d3 glucuronide) to account for matrix effects .
- Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in plasma or tissue homogenates .
- Validation: Ensure linearity (R² >0.99), precision (CV <15%), and accuracy (85-115% recovery) per FDA guidelines .
Advanced: How can isotope dilution mass spectrometry (IDMS) improve pharmacokinetic (PK) modeling of Estradiol 3,17-Bis(enanthate-d13)?
Answer:
- Stable Isotope Tracers: Co-administer non-deuterated analogs (e.g., estradiol enanthate) to differentiate endogenous vs. exogenous hormone levels .
- Data Normalization: Use area-under-the-curve (AUC) ratios of deuterated/non-deuterated ions to correct for ionization efficiency .
- Compartmental Modeling: Apply nonlinear mixed-effects (NLME) software (e.g., NONMEM) to estimate clearance, volume of distribution, and half-life .
Basic: What are the stability considerations for Estradiol 3,17-Bis(enanthate-d13) under varying storage conditions?
Answer:
- Thermal Stability: Degrades rapidly above 25°C; store at -20°C in amber vials to prevent photolysis .
- Solvent Compatibility: Use methyl acetate or ethanol for stock solutions (≥98% stability over 4 years at -20°C) .
- Freeze-Thaw Cycles: Limit to ≤3 cycles to avoid ester bond hydrolysis; aliquot samples pre-storage .
Advanced: How can researchers resolve contradictions in metabolic pathway data between in vitro and in vivo models?
Answer:
- Reactive Metabolite Trapping: Incubate liver microsomes with glutathione (GSH) or potassium cyanide (KCN) to capture unstable intermediates .
- Species-Specific Metabolism: Compare human hepatocyte data vs. rodent models to identify CYP3A4/5A1-dependent oxidation discrepancies .
- Cross-Validation: Use tandem mass spectrometry (MS/MS) libraries to confirm metabolite structures across models .
Basic: What in vitro assays are suitable for assessing the estrogenic activity of Estradiol 3,17-Bis(enanthate-d13)?
Answer:
- Luciferase Reporter Assays: Transfect MCF-7 cells with estrogen response element (ERE)-luciferase constructs; measure luminescence post-treatment .
- Receptor Binding: Perform competitive binding assays with recombinant ERα/ERβ and tritiated estradiol (³H-E2) .
- Dose-Response Curves: Calculate EC₅₀ values using 4-parameter logistic regression (e.g., GraphPad Prism) .
Advanced: What experimental designs minimize variability in depot effect studies of Estradiol 3,17-Bis(enanthate-d13) in animal models?
Answer:
- Dose Formulation: Prepare suspensions in sesame oil or 5% DMSO/saline to ensure uniform release .
- Pharmacodynamic Markers: Monitor uterine weight (rodents) or vaginal cornification (primates) as estrogen-responsive endpoints .
- Cohort Stratification: Randomize animals by weight and estrus cycle phase to reduce inter-individual variability .
Basic: How to characterize impurities in synthesized Estradiol 3,17-Bis(enanthate-d13) batches?
Answer:
- HPLC-PDA: Use a gradient elution (acetonitrile/water) on a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm). Detect impurities at 280 nm .
- Reference Standards: Compare retention times with USP/EP impurities (e.g., estradiol 3-benzoate, estradiol 17-enanthate) .
- Mass Confirmation: Confirm impurity structures via high-resolution MS (Q-TOF) with isotopic pattern matching .
Advanced: What mechanistic insights can molecular dynamics (MD) simulations provide about Estradiol 3,17-Bis(enanthate-d13)-ER interactions?
Answer:
- Docking Studies: Use AutoDock Vina to model enanthate ester interactions with ER ligand-binding domain (LBD) hydrophobic pockets .
- Binding Free Energy: Calculate ΔG via MM-PBSA to compare affinity vs. native estradiol .
- Allosteric Effects: Simulate conformational changes in ER’s AF-2 domain to predict coactivator recruitment efficacy .
Basic: What guidelines ensure ethical and reproducible animal studies with Estradiol 3,17-Bis(enanthate-d13)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
